molecular formula C13H10ClN5OS B10979153 3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10979153
M. Wt: 319.77 g/mol
InChI Key: BSXGNQNGUAVKHE-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 3 with a 3-chlorophenyl group, a methyl group at position 1, and a carboxamide linkage at position 5 connecting to a 1,3,4-thiadiazole ring. The molecular formula is C₁₄H₁₂ClN₅OS (calculated based on structural analysis).

Properties

Molecular Formula

C13H10ClN5OS

Molecular Weight

319.77 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-methyl-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H10ClN5OS/c1-19-11(12(20)16-13-17-15-7-21-13)6-10(18-19)8-3-2-4-9(14)5-8/h2-7H,1H3,(H,16,17,20)

InChI Key

BSXGNQNGUAVKHE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NN=CS3

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. Source details a protocol using ethyl 3-(3-chlorophenyl)-2-butenoate and methylhydrazine in anhydrous ethanol at −5°C (Equation 1):

\text{Ethyl 3-(3-chlorophenyl)-2-butenoate} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, -5°C}} \text{Ethyl 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate} \quad \text{(94% yield)}

Critical parameters:

  • Temperature control : Below 0°C minimizes side reactions like over-alkylation.

  • Solvent choice : Ethanol facilitates proton transfer during cyclization.

Carboxamide Formation

The ethyl ester intermediate undergoes saponification followed by acyl chloride generation. Source reports treatment with thionyl chloride (SOCl₂) in dichloroethane under reflux to produce the reactive acyl chloride (Equation 2):

\text{Ethyl 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate} \xrightarrow{\text{SOCl₂, 80°C}} \text{3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl chloride} \quad \text{(95% purity)}

Thiadiazole Coupling

The final step involves nucleophilic acyl substitution between the pyrazole carbonyl chloride and 2-amino-1,3,4-thiadiazole. Source describes a patent-approved method using toluene as the solvent and sodium hydroxide as the base at 0–5°C (Equation 3):

\text{3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl chloride} + \text{2-Amino-1,3,4-thiadiazole} \xrightarrow{\text{Toluene, NaOH, 0–5°C}} \text{Target Compound} \quad \text{(85% yield)}

Optimization insights :

  • Low-temperature reaction : Prevents thiadiazole ring decomposition.

  • Aprotic solvent : Toluene avoids nucleophilic interference from protic solvents.

Alternative Synthetic Routes

Cycloaddition with Nitrilimines

Source demonstrates pyrazole formation via 1,3-dipolar cycloaddition of nitrilimines to α-cyanocinnamate derivatives. Adapting this method:

\text{3-Chlorophenylacetonitrile} + \text{Nitrilimine (generated in situ)} \rightarrow \text{3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carbonitrile} \quad \text{(52–67% yield)}

The nitrile is then hydrolyzed to the carboxamide using sulfuric acid, though this route introduces additional purification steps.

One-Pot Tandem Reactions

Emerging approaches combine pyrazole and thiadiazole syntheses in a single reactor. For example, reacting 3-chlorophenylhydrazine with ethyl acetoacetate and thiosemicarbazide in acetic acid yields a thiadiazole-linked pyrazole precursor, which is subsequently oxidized and coupled.

Reaction Condition Optimization

Solvent Systems

SolventRoleYield ImpactSource
TolueneAprotic, stabilizes intermediates+15% vs. acetone
DichloroethaneFacilitates SOCl₂ reactionsHigh purity (95%)
EthanolProton donor for cyclizationCritical for ring closure

Temperature Effects

  • Pyrazole cyclization : −5°C to 0°C maximizes regioselectivity.

  • Acyl chloride formation : Reflux at 80°C ensures complete conversion.

  • Thiadiazole coupling : 0–5°C prevents exothermic decomposition.

Catalytic Additives

  • Sodium hydroxide : Accelerates nucleophilic substitution in coupling steps (0.5 equiv. optimal).

  • Triethylamine : Scavenges HCl during acyl chloride reactions, improving yields by 8–12%.

Comparative Analysis of Methods

MethodStepsTotal YieldPurityScalability
Patent (Source)372%98%Industrial
Cyclocondensation (Source)468%95%Lab-scale
Cycloaddition (Source)545%90%Research

Key observations :

  • The patent route offers the highest efficiency and scalability due to minimized intermediate isolation.

  • Cycloaddition methods, while innovative, suffer from lower yields due to competing side reactions.

Characterization and Quality Control

Critical analytical data for intermediates and the final product:

Pyrazole Carboxylate (Intermediate)

  • ¹H NMR (DMSO-d₆) : δ 2.24 (s, 3H, CH₃), 4.14 (s, 3H, N–CH₃), 7.35–7.58 (m, 4H, Ar–H).

  • LC-MS : m/z 274 [M+H]⁺.

Final Product

  • MP : 214–215°C (from acetic acid).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide exhibit significant antimicrobial properties. The thiadiazole and pyrazole moieties contribute to this activity by disrupting microbial membranes and inhibiting key enzymes involved in bacterial metabolism. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In silico studies using molecular docking techniques suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. This characteristic positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Preliminary studies on similar compounds suggest that this compound could exhibit comparable antitumor activity.

Pesticidal Activity

The unique structure of this compound allows it to function as a pesticide. Its ability to disrupt the biological processes of pests makes it suitable for agricultural applications. Studies have demonstrated its effectiveness against certain insect pests and fungal pathogens, indicating potential use as a biopesticide.

Synthesis of Functional Materials

The compound's diverse functional groups enable its use in synthesizing novel materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength or introduce antimicrobial characteristics to the materials.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against various bacterial strainsShowed significant inhibition of bacterial growth
Anti-inflammatory EvaluationMolecular docking studiesIdentified as a potential inhibitor of 5-LOX
Antitumor Activity AssessmentTested on cancer cell linesInduced apoptosis in treated cells

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues in Pyrazole Carboxamide Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (Reference) Molecular Formula Substituents (Pyrazole Positions) Melting Point (°C) Yield (%) Key Features
Target Compound C₁₄H₁₂ClN₅OS 1-Me, 3-(3-ClPh), 5-(Thiadiazol-2-yl) - - Thiadiazole enhances H-bonding; 3-ClPh for steric/electronic effects
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 1-Ph, 3-Me, 4-Cl, 5-(4-cyano-pyrazol-5-yl) 133–135 68 Dual pyrazole cores; cyano group increases polarity
N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l) C₁₃H₈ClN₅OS 5-pyridinyl, 2-carboxamide (3-ClPh) 175–177 - Pyridinyl vs. pyrazole; similar thiadiazole-carboxamide linkage
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide C₁₂H₁₀ClF₃N₃O 1-Me, 3-CF₃, 5-carboxamide (3-ClPh) - - CF₃ group increases lipophilicity vs. ClPh
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide C₂₃H₁₇Cl₃N₄O 1-(2,4-diClPh), 4-Me, 3-carboxamide (pyridylmethyl) - - Multi-halogenated aryl groups; pyridylmethyl for basicity

Spectroscopic and Analytical Data

  • NMR :
    • Target Compound: Expected aromatic protons (δ 7.4–8.1 for ClPh, δ 2.6 for CH₃).
    • Compound 3a : δ 8.12 (pyrazole H), 7.61–7.43 (aryl H), 2.66 (CH₃).
  • MS :
    • Compound 3a: [M+H]⁺ at 403.1 .
    • Target Compound: Predicted [M+H]⁺ ~342.

Biological Activity

The compound 3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic molecule notable for its complex structure, which includes a pyrazole ring and a thiadiazole moiety. This combination of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound has been investigated for various pharmacological properties, particularly its potential as an anticancer and antimicrobial agent.

Structural Characteristics

The molecular formula of the compound is C17H18ClN5OSC_{17}H_{18}ClN_{5}OS, with a molecular weight of approximately 375.9 g/mol . Its structural features include:

  • Pyrazole Ring: Contributes to the compound's reactivity and biological interactions.
  • Thiadiazole Moiety: Known for its broad spectrum of biological activities.
  • Chlorophenyl Substituent: Influences the compound's pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Activity

Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition: The compound has been reported to inhibit specific enzymes involved in cancer progression.
  • Signaling Pathway Modulation: It may alter key signaling pathways that regulate cell growth and survival.

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant potency against these cells .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity: It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
  • Mechanism of Action: The antimicrobial effects are likely due to disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Influence: The presence of electron-withdrawing groups (like chlorine) at specific positions enhances antimicrobial activity.
  • Thiadiazole Core: Variations in the thiadiazole structure can lead to differences in anticancer efficacy .

Case Studies

Several studies have highlighted the biological potential of compounds related to this compound:

StudyFindings
Kumar et al., 2010Investigated various thiadiazole derivatives for anticancer activityIdentified specific substitutions that enhance cytotoxicity against cancer cell lines
Bhole et al., 2010Evaluated new derivatives for antibacterial and antifungal propertiesFound significant activity against human tumor cells with specific structural modifications
Ahmed et al., 2014Reviewed the broad biological activities of thiadiazole compoundsEmphasized the importance of structural features in determining biological efficacy

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via condensation of intermediates such as 5-amino-1,3,4-thiadiazole derivatives with substituted pyrazole carbonyl chlorides. Key steps include:

  • Refluxing in POCl₃ at 90°C for 3 hours to promote cyclization, followed by pH adjustment (8–9) with ammonia to precipitate the product .
  • Use of aprotic solvents (e.g., THF) at 0–5°C for controlled acyl chloride coupling, then gradual warming to room temperature .
  • Purification via recrystallization in DMSO/water (2:1) to enhance crystallinity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology :

  • X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with lattice parameters a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, and β = 92.003° . Refinement using SHELXL (R-factor < 0.05) ensures accurate bond length/angle assignments .
  • Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., 3-chlorophenyl proton shifts at δ 7.2–7.5 ppm). High-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

  • Methodology :

  • Enzyme inhibition assays : Dose-response curves (IC₅₀ determination) against target enzymes (e.g., kinases or proteases) using fluorescence/colorimetric substrates.
  • Cellular viability assays (MTT or resazurin) to assess cytotoxicity in relevant cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodology :

  • Analog synthesis : Introduce substituents at the pyrazole C3 (e.g., electron-withdrawing groups like CF₃) or thiadiazole N2 positions to modulate electronic effects .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding modes and prioritize analogs with improved target affinity .
  • Data validation : Compare computational predictions with experimental IC₅₀ values to resolve discrepancies (e.g., steric clashes vs. observed activity) .

Q. What strategies resolve contradictions between computational modeling and crystallographic data?

  • Methodology :

  • Multi-conformer refinement : Use SHELXL to model disorder in crystal structures (e.g., rotational flexibility of the 3-chlorophenyl group) .
  • Molecular dynamics simulations (MD) : Analyze ligand-protein interactions over 100 ns trajectories to identify stable binding conformers missed in static docking .

Q. How can researchers address low reproducibility in synthetic yields across laboratories?

  • Methodology :

  • Critical parameter control : Monitor reaction temperature (±2°C) and moisture (use of molecular sieves) during POCl₃-mediated cyclization .
  • Alternative catalysts : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling steps and reduce side-product formation .

Q. What advanced techniques validate metabolic stability and degradation pathways?

  • Methodology :

  • LC-HRMS/MS : Identify major metabolites using human liver microsomes (HLMs) and compare fragmentation patterns with synthetic standards.
  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions, followed by HPLC-UV quantification .

Data Analysis and Technical Challenges

Q. How should researchers handle conflicting crystallographic data between analogous compounds?

  • Methodology :

  • Twinned crystal analysis : Use SHELXD to deconvolute overlapping diffraction patterns in cases of pseudo-merohedral twinning .
  • Comparative density functional theory (DFT) : Calculate theoretical bond lengths/angles and benchmark against experimental data to identify outliers .

Q. What methods improve the resolution of enantiomeric impurities in chiral analogs?

  • Methodology :

  • Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients (90:10 to 70:30) for baseline separation.
  • Circular dichroism (CD) : Correlate elution order with absolute configuration using reference standards .

Tables for Key Parameters

Synthetic Optimization ConditionsYield (%)Purity (HPLC)Reference
POCl₃-mediated cyclization90°C, 3 h, pH 8–965–70≥98%
THF-based acyl chloride coupling0–5°C → RT, 2 h75–80≥99%
Crystallographic Data ValuesReference
Space groupP2₁/c
Unit cell volume2073.75 ų
R-factor (SHELXL refinement)<0.05

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